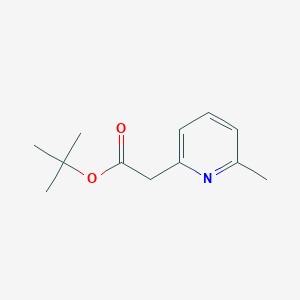
Tert-butyl 2-(6-methylpyridin-2-yl)acetate
概要
説明
Tert-butyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate typically involves the esterification of 6-methyl-2-pyridinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学的研究の応用
Tert-butyl 2-(6-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of Tert-butyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Methyl-2-pyridinecarboxylic acid: A precursor in the synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate.
tert-Butyl acetate: Another ester with a similar tert-butyl group but different functional properties.
2-Pyridyl acetate: A related compound with a pyridine ring and acetate ester but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, methyl substitution, and acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
tert-butyl 2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-10(13-9)8-11(14)15-12(2,3)4/h5-7H,8H2,1-4H3 |
InChIキー |
UTLJFXLLWZBLDB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

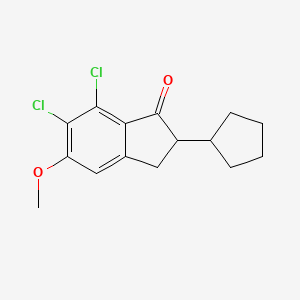
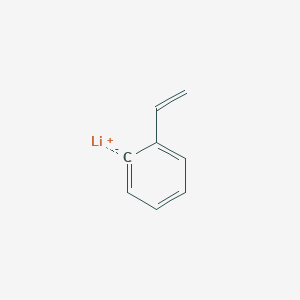
![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B8644060.png)
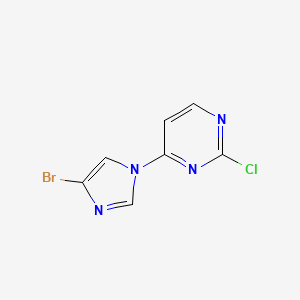
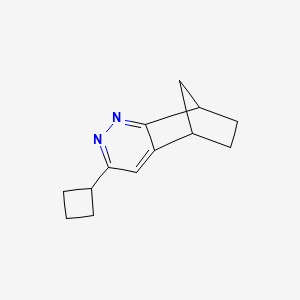
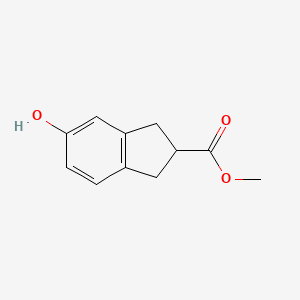

![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)
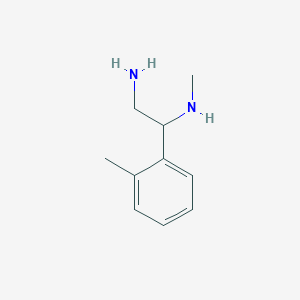
![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)
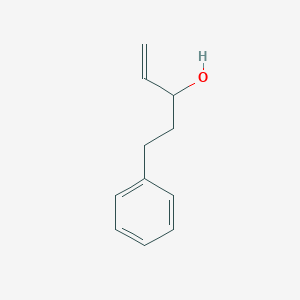
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
![8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8644152.png)
